(5Z)-5-(2-chlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.:
Cat. No.: VC15575159
Molecular Formula: C20H16ClN3O4S
Molecular Weight: 429.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16ClN3O4S |
|---|---|
| Molecular Weight | 429.9 g/mol |
| IUPAC Name | (5Z)-5-[(2-chlorophenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C20H16ClN3O4S/c1-26-14-8-12(9-15(27-2)17(14)28-3)18-22-20-24(23-18)19(25)16(29-20)10-11-6-4-5-7-13(11)21/h4-10H,1-3H3/b16-10- |
| Standard InChI Key | JVCXUFUIUWUSJY-YBEGLDIGSA-N |
| Isomeric SMILES | COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=CC=CC=C4Cl)/SC3=N2 |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=N2 |
Introduction
(5Z)-5-(2-chlorobenzylidene)-2-(3,4,5-trimethoxyphenyl) thiazolo[3,2-b] triazol-6(5H)-one is a complex organic compound featuring a thiazolo[3,2-b] triazol-6-one core structure. This compound includes a chlorobenzylidene group at the 5-position and a trimethoxyphenyl group at the 2-position. The presence of three methoxy groups enhances its lipophilicity, potentially influencing its biological activity and chemical reactivity.
Structural Features
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Core Structure: The compound is built around a thiazolo[3,2-b] triazol-6-one framework.
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Substituents: It includes a 2-chlorobenzylidene moiety and a 3,4,5-trimethoxyphenyl group.
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Stereochemistry: The compound has a (5Z) configuration, indicating the orientation of the benzylidene group.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. While specific details are not widely documented in reliable sources, similar compounds often require reactions such as Knoevenagel condensation for forming the benzylidene moiety. The synthesis process is crucial for achieving the desired structural and functional characteristics.
Biological Activities
Compounds within the thiazolo[3,2-b] triazole-6-one class exhibit significant biological activities, including potential antimicrobial and anticancer properties. The mechanism of action likely involves inhibiting essential enzymes and disrupting cellular processes.
Comparison with Similar Compounds
Applications and Future Research Directions
The applications of (5Z)-5-(2-chlorobenzylidene)-2-(3,4,5-trimethoxyphenyl) thiazolo[3,2-b] triazol-6(5H)-one span various fields, including pharmaceuticals and biotechnology. Future research should focus on understanding its binding affinity and mechanism of action with biological targets, which could involve advanced spectroscopic techniques and in vitro studies.
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